molecular formula C18H17ClFN3O2 B5426113 N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide

Cat. No.: B5426113
M. Wt: 361.8 g/mol
InChI Key: XCSLXSNOTTVHKZ-UHFFFAOYSA-N
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Description

“N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloropyridine moiety, a fluorobenzoyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride.

    Attachment of the Chloropyridine Moiety: The chloropyridine moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-1-(4-chlorobenzoyl)piperidine-3-carboxamide
  • N-(5-chloropyridin-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide
  • N-(5-chloropyridin-2-yl)-1-(4-methoxybenzoyl)piperidine-3-carboxamide

Uniqueness

“N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide” is unique due to the presence of both the fluorobenzoyl and chloropyridine groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-14-5-8-16(21-10-14)22-17(24)13-2-1-9-23(11-13)18(25)12-3-6-15(20)7-4-12/h3-8,10,13H,1-2,9,11H2,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSLXSNOTTVHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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